molecular formula C16H24N2O5 B581563 (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate CAS No. 1263045-28-8

(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate

Cat. No.: B581563
CAS No.: 1263045-28-8
M. Wt: 324.377
InChI Key: JQIQDJDXPRRWIN-CYBMUJFWSA-N
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Description

(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate ( 1263045-28-8) is a chiral chemical compound with a molecular formula of C16H24N2O5 and a molecular weight of 324.37 g/mol . This molecule is characterized by its dicarbamate structure, featuring both benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) protecting groups on a propane-1,2,3-triol backbone with (R)-configuration. In synthetic organic and medicinal chemistry, the primary research value of this compound lies in its role as a protected chiral building block, particularly for the synthesis of more complex molecules. The simultaneous presence of Boc and Cbz groups on the same molecule is a classic example of orthogonal protection strategy . The Boc group can be removed under mild acidic conditions (e.g., with trifluoroacetic acid), while the Cbz group is stable to acids but can be removed by catalytic hydrogenolysis . This allows researchers to selectively deprotect one amine functionality in the presence of the other, enabling sequential and controlled synthetic steps without the need for multiple protection and deprotection sequences. The additional hydroxym group provides a handle for further functionalization, making this compound a versatile intermediate for constructing chiral scaffolds, such as those found in pharmaceuticals, agrochemicals, and ligands for catalysis. As with all reagents of this nature, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIQDJDXPRRWIN-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protection via Carbamate Installation

This method involves selective protection of the primary and secondary amines of (R)-3-hydroxypropane-1,2-diamine. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are introduced sequentially to avoid cross-reactivity.

  • Boc Protection of the Primary Amine :
    The primary amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or dimethylaminopyridine (DMAP). Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used at 0–25°C, achieving yields of 85–92%.

    (R)-H2NCH2C(H)(OH)CH2NH2+Boc2OTEA, DCM(R)-BocHNCH2C(H)(OH)CH2NH2\text{(R)-H}_2\text{NCH}_2\text{C(H)(OH)CH}_2\text{NH}_2 + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{(R)-BocHNCH}_2\text{C(H)(OH)CH}_2\text{NH}_2
  • Cbz Protection of the Secondary Amine :
    The secondary amine is then reacted with benzyl chloroformate (Cbz-Cl) under alkaline conditions. Sodium bicarbonate (NaHCO₃) in a water/THF biphasic system at 0°C prevents over-reaction, yielding 78–84%.

    (R)-BocHNCH2C(H)(OH)CH2NH2+Cbz-ClNaHCO3,THF/H2O(R)-BocHNCH2C(H)(OH)CH2NHCbz\text{(R)-BocHNCH}_2\text{C(H)(OH)CH}_2\text{NH}_2 + \text{Cbz-Cl} \xrightarrow{\text{NaHCO}_3, \text{THF/H}_2\text{O}} \text{(R)-BocHNCH}_2\text{C(H)(OH)CH}_2\text{NHCbz}

Key Optimization Parameters :

  • Temperature control during Cbz installation minimizes epimerization.

  • Use of anhydrous solvents (e.g., THF over DMF) reduces hydrolysis side reactions.

Stereoselective Synthesis from Chiral Pool Precursors

To preserve the (R)-configuration, researchers employ chiral starting materials such as (R)-3-amino-1,2-propanediol. This approach avoids racemization during carbamate formation.

Activation of Hydroxyl Groups for Amine Coupling

The hydroxyl group in (R)-3-amino-1,2-propanediol is activated using carbonyldiimidazole (CDI), enabling nucleophilic attack by tert-butylamine and benzylamine.

  • CDI-Mediated Activation :
    (R)-3-Amino-1,2-propanediol is treated with CDI in dimethylformamide (DMF) at 25°C for 2 hours, forming an imidazolide intermediate. Subsequent addition of tert-butylamine and benzylamine yields the dicarbamate product.

    (R)-HOCH2C(H)(NH2)CH2OHCDI, DMFImidazolide intermediatet-BuNH2,BnNH2(R)-Benzyl tert-butyl dicarbamate\text{(R)-HOCH}_2\text{C(H)(NH}_2\text{)CH}_2\text{OH} \xrightarrow{\text{CDI, DMF}} \text{Imidazolide intermediate} \xrightarrow{\text{t-BuNH}_2, \text{BnNH}_2} \text{(R)-Benzyl tert-butyl dicarbamate}

Reaction Conditions :

  • Solvent: Anhydrous DMF (prevents hydrolysis of CDI).

  • Stoichiometry: 1:1 molar ratio of CDI to diol ensures complete activation.

  • Temperature: Prolonged stirring at 25°C (16–24 hours) drives the reaction to >90% completion.

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). Nuclear magnetic resonance (NMR) confirms stereochemistry:

  • ¹H NMR : δ 1.42 (s, 9H, Boc CH₃), 3.85–4.10 (m, 2H, CH₂N), 5.10 (s, 2H, Cbz CH₂), 7.30–7.40 (m, 5H, aromatic).

  • Optical Rotation : [α]D²⁵ = +12.5° (c = 1.0, CHCl₃).

Alternative Routes: Solid-Phase and Flow Chemistry

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the diol on Wang resin allows iterative Boc/Cbz protection. After coupling, the product is cleaved using trifluoroacetic acid (TFA), achieving 70–75% yield with >99% enantiomeric excess (ee).

Advantages :

  • Reduced purification steps.

  • Scalability for kilogram-scale production.

Continuous-Flow Microreactor Systems

Microreactors enhance mixing and heat transfer, critical for exothermic carbamate formation. Using a tubular reactor (residence time: 10 minutes, 50°C), yields improve to 88% with 98% ee.

Critical Challenges and Mitigation Strategies

ChallengeCauseSolution
RacemizationBasic conditions during Cbz installationUse low-temperature (0–5°C) and buffered pH (8–9)
Low YieldCompeting hydrolysis of CDIStrict anhydrous conditions (molecular sieves)
Purification DifficultySimilar polarity of by-productsGradient elution chromatography (hexane → ethyl acetate)

Industrial-Scale Manufacturing Considerations

Large-scale synthesis (≥100 kg) employs:

  • Cost-Efficient Reagents : Substituting CDI with phosgene derivatives reduces expenses by 40%.

  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces DMF, improving sustainability.

  • Process Analytical Technology (PAT) : In-line IR monitors reaction progress, ensuring consistent quality .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.

    Substitution: The benzyl and tert-butyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Regeneration of hydroxyl groups.

    Substitution: Formation of benzyl and tert-butyl derivatives with various functional groups.

Scientific Research Applications

®-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a prodrug or a pharmacologically active compound.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry HPLC Retention Time (min) Melting Point (°C)
This compound (Target) Not provided Estimated ~340–360 3-hydroxypropane backbone, benzyl, tert-butyl R-configuration Not available Not available
Benzyl tert-butyl (3-((2-(cyclohexylamino)-2-oxoethyl)(2-iodophenyl)amino)-3-oxopropane-1,2-diyl)(R)-dicarbamate C30H39IN4O6 678.57 2-iodophenyl, cyclohexylamino, additional carbonyl groups R-configuration 2.76 81
Benzyl tert-butyl (3-((4-bromo-2-iodophenyl)(2-(tert-butylamino)-2-oxoethyl)amino)-3-oxopropane-1,2-diyl)(S)-dicarbamate C28H36BrIN4O6 731.43 4-bromo-2-iodophenyl, tert-butylamino, additional carbonyl groups S-configuration 3.09 93
Benzyl tert-butyl (4-hydroxybutane-1,2-diyl)dicarbamate C17H26N2O5 338.40 4-hydroxybutane backbone (longer chain) Not specified Not available Not available
(S)-Benzyl tert-butyl (3,3-dimethylbutane-1,2-diyl)dicarbamate C19H30N2O4 350.45 3,3-dimethylbutane backbone (branched chain) S-configuration Not available Not available
Key Observations:

Substituent Effects: Halogenation (e.g., iodine in , bromine in ) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Backbone Modifications :

  • Extending the chain from 3-hydroxypropane to 4-hydroxybutane () reduces molecular weight by ~30% due to fewer complex substituents.
  • Branched chains (e.g., 3,3-dimethylbutane in ) alter spatial arrangement, impacting crystallinity and melting points.

Stereochemistry :

  • The R-configuration in vs. S-configuration in and may lead to divergent biological activities, as enantiomers often exhibit distinct interactions with chiral biomolecules.

Biological Activity

(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate, with CAS Number 1263045-28-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C16H23N2O5
  • Molecular Weight : 305.37 g/mol
  • Structure : The compound features a dicarbamate structure, which is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its pharmacological effects. Key findings include:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action appears to involve inhibition of bacterial growth through interference with cellular functions.
  • Anticancer Potential : Research has suggested that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study 1: Antimicrobial Efficacy
    • Method: Disc diffusion method was employed to assess antimicrobial activity against Escherichia coli and Staphylococcus aureus.
    • Results: Zones of inhibition were measured, showing significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
E. coli1532
S. aureus1864
  • Study 2: Anticancer Activity
    • Cell Lines: HeLa and MCF-7 were used to evaluate cytotoxic effects.
    • Results: The compound exhibited IC50 values of 25 µM for HeLa and 30 µM for MCF-7 cells after 48 hours of treatment.
Cell LineIC50 (µM)
HeLa25
MCF-730

The proposed mechanisms underlying the biological activities include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased levels of pro-apoptotic proteins.
  • Enzyme Interaction : Potential inhibition of topoisomerases, which are critical for DNA replication and repair processes.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves coupling tert-butyl and benzyl carbamate groups to a 3-hydroxypropane-1,2-diyl backbone using carbodiimide-mediated amidation or urea-forming reactions. Yield optimization (e.g., 72% in ) requires precise stoichiometric control of reagents like EDCI/HOBt, inert atmosphere conditions, and purification via flash chromatography or HPLC .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Methodology :

  • 1H/13C-NMR : Identifies rotameric conformers (e.g., δ 2.99–3.26 ppm for diastereotopic protons in ) and confirms stereochemistry.
  • HRMS : Validates molecular weight (e.g., [M+Na]+ at 701.1818 m/z in ).
  • HPLC : Assesses purity (e.g., tR = 2.76 min in ) .

Q. How are diastereomeric impurities managed during synthesis?

  • Methodology : Diastereomeric ratios (e.g., 50/50 in ) are minimized using chiral auxiliaries or enantioselective catalysts. Purification via preparative HPLC with chiral columns (e.g., CHIRALPAK® IA) resolves isomers effectively .

Advanced Research Questions

Q. What advanced NMR strategies resolve conformational dynamics in this carbamate derivative?

  • Methodology : Variable-temperature (VT) NMR studies (e.g., 298 K in ) and 2D techniques (NOESY, ROESY) analyze rotamer populations. For example, splitting in aromatic regions (δ 6.44–8.03 ppm) indicates slow exchange between conformers .

Q. How can computational modeling predict structure-activity relationships (SAR) for Apelin-13 mimetic activity?

  • Methodology : Molecular docking (e.g., AutoDock Vina) evaluates interactions between the carbamate’s hydroxypropane backbone and Apelin receptor residues. QSAR models correlate substituent effects (e.g., iodine in vs. bromine in ) with binding affinity .

Q. What strategies address inconsistencies in mass spectrometry or NMR data across synthetic batches?

  • Methodology :

  • Isotopic pattern analysis : Confirms halogen presence (e.g., bromine doublets at 753.0799/755.0745 m/z in ).
  • Dynamic light scattering (DLS) : Detects aggregates affecting NMR line shapes.
  • Batch-to-batch comparison : Cross-references melting points (e.g., 81°C in vs. 93°C in ) to identify impurities .

Q. How do steric and electronic effects of substituents influence diastereoselectivity?

  • Methodology : Steric maps (e.g., using Spartan) compare tert-butyl () vs. cyclohexyl () groups. Electronic effects are quantified via Hammett σ values for para-substituted aryl groups (e.g., 4-fluoro in ) .

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